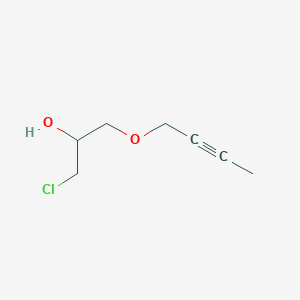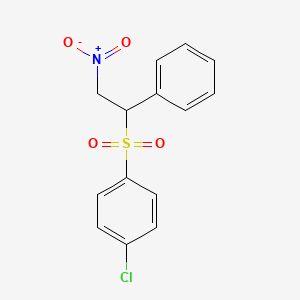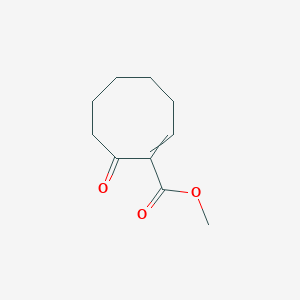
Methyl 8-oxocyclooct-1-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-oxocyclooct-1-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclooctene ring with a ketone and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 8-oxocyclooct-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by oxidation and esterification. For example, a photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile can yield a cycloadduct, which can then be further processed to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-oxocyclooct-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 8-oxocyclooct-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of methyl 8-oxocyclooct-1-ene-1-carboxylate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in nucleophilic and electrophilic reactions. The molecular pathways involved include the formation of intermediates such as enolates or carbocations, which then undergo further transformations.
Vergleich Mit ähnlichen Verbindungen
Methyl 8-oxocyclooct-1-ene-1-carboxylate can be compared with other similar compounds, such as:
Methyl cyclohex-1-ene-1-carboxylate: Similar structure but with a six-membered ring instead of an eight-membered ring.
Methyl endo-8-cyano-exo-8-methyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate: Contains additional functional groups and a bicyclic structure.
The uniqueness of this compound lies in its eight-membered ring structure, which imparts different steric and electronic properties compared to its six-membered counterparts. This can lead to distinct reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
52784-35-7 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
methyl 8-oxocyclooctene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h6H,2-5,7H2,1H3 |
InChI-Schlüssel |
YZNBAIABDLQLCX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CCCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
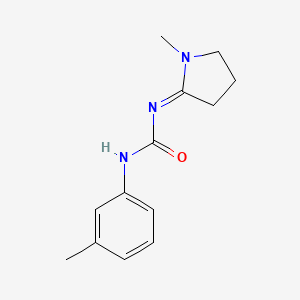

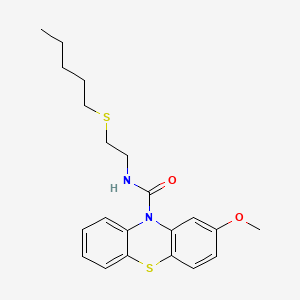
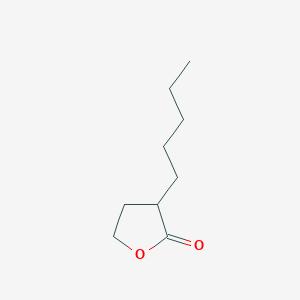
silyl sulfate](/img/structure/B14652319.png)

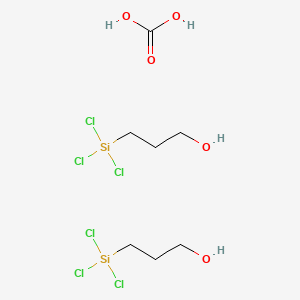
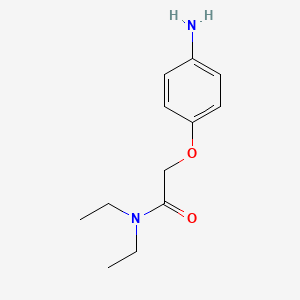
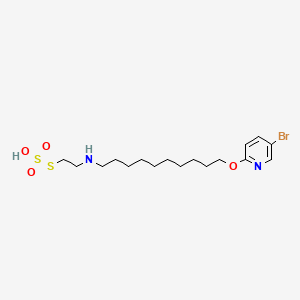

![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
